N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide
Description
N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. This compound is characterized by its fluorinated phenyl ring and a pyrimidine core, which contribute to its distinctive properties.
Properties
IUPAC Name |
N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2/c1-10(2)16-13(9-22-11(3)23-16)18(25)24-12-7-14(20)17(15(21)8-12)26-19(4,5)6/h7-10H,1-6H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRWBNTDZZUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)NC2=CC(=C(C(=C2)F)OC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide typically involves a series of organic synthesis steps. A common approach begins with the synthesis of the fluorinated phenyl intermediate, which is then coupled with the pyrimidine derivative through nucleophilic substitution or similar reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure optimal yields.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and reproducibility. Advanced purification methods, such as recrystallization and column chromatography, are employed to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the phenyl ring and the pyrimidine core influence its reactivity.
Common Reagents and Conditions: : Oxidation reactions might involve reagents such as potassium permanganate or chromium trioxide, while reduction can be achieved using hydrogen gas in the presence of catalysts like palladium on carbon. Substitution reactions often employ nucleophiles like amines or alcohols under mild conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific substituents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : In the field of chemistry, this compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with desired properties.
Biology: : Biological research often investigates its potential as an enzyme inhibitor or ligand for receptor studies. The fluorinated phenyl ring enhances its binding affinity and specificity toward biological targets.
Medicine: : In medicine, this compound shows promise as a therapeutic agent. Its mechanism of action involves binding to specific molecular targets, influencing pathways related to diseases such as cancer or inflammatory disorders.
Industry: : Industrial applications include its use as an intermediate in the production of agrochemicals and pharmaceuticals, showcasing its versatility in large-scale chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorinated phenyl ring enhances its binding properties, allowing it to modulate specific pathways within biological systems. This can result in inhibition or activation of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-methyl-4-propan-2-ylpyrimidine-5-carboxamide stands out due to its unique combination of fluorinated phenyl and pyrimidine structures. This unique structure contributes to its enhanced binding affinity and specificity.
List of Similar Compounds
N-[3,5-difluoro-4-[(tert-butyl)oxy]phenyl]-2-methyl-4-(tert-butyl)pyrimidine-5-carboxamide
N-[4-fluoro-3-methoxyphenyl]-2-methyl-4-isopropylpyrimidine-5-carboxamide
N-[3,4-dichlorophenyl]-2-methyl-4-isopropylpyrimidine-5-carboxamide
Feel free to dig deeper into any section! This compound's potential across various fields is fascinating, right?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
